molecular formula C11H14Cl3N3 B6609024 1-{[3,4'-bipyridin]-5-yl}methanamine trihydrochloride CAS No. 2866335-58-0

1-{[3,4'-bipyridin]-5-yl}methanamine trihydrochloride

Cat. No.: B6609024
CAS No.: 2866335-58-0
M. Wt: 294.6 g/mol
InChI Key: AJJQLHYQQMMVEH-UHFFFAOYSA-N
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Description

1-{[3,4’-bipyridin]-5-yl}methanamine trihydrochloride is a chemical compound that belongs to the family of bipyridine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The compound is characterized by the presence of a bipyridine moiety, which is a structure consisting of two pyridine rings connected by a single bond. The trihydrochloride form indicates that the compound is stabilized with three hydrochloride molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3,4’-bipyridin]-5-yl}methanamine trihydrochloride typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, where 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts react with electron-rich aromatic diamines under reflux conditions . The reaction is usually carried out in ethanol, and the mixture is heated to reflux for several days to ensure complete conversion.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-{[3,4’-bipyridin]-5-yl}methanamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bipyridinium cations, which are known for their electrochemical properties.

    Reduction: Reduction reactions can convert the bipyridinium cations back to the neutral bipyridine form.

    Substitution: The bipyridine moiety can undergo substitution reactions, where functional groups are introduced to the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted bipyridine derivatives, which can exhibit different electronic and structural properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 1-{[3,4’-bipyridin]-5-yl}methanamine trihydrochloride involves its interaction with molecular targets through coordination with metal ions. The bipyridine moiety can form stable complexes with transition metals, which can then participate in various catalytic and redox processes. These interactions can modulate the activity of enzymes and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3,4’-bipyridin]-5-yl}methanamine trihydrochloride is unique due to its specific substitution pattern on the bipyridine moiety, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .

Properties

IUPAC Name

(5-pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.3ClH/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10;;;/h1-5,7-8H,6,12H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJQLHYQQMMVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=CC(=C2)CN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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